The synthesis of difenoximide hydrochloride involves several key steps typically associated with the formation of opioid derivatives. The process generally includes the following methods:
Technical details include:
Difenoximide hydrochloride has a complex molecular structure characterized by a piperidine ring and multiple aromatic groups.
The three-dimensional conformation of difenoximide hydrochloride can be analyzed using computational chemistry tools, which provide insights into its binding interactions with receptors.
Difenoximide hydrochloride participates in various chemical reactions that are crucial for its activity:
Technical details include:
Difenoximide hydrochloride exerts its pharmacological effects primarily through:
Difenoximide hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
Difenoximide hydrochloride is primarily utilized in clinical settings for:
Its role as an adjunct therapy highlights its importance in comprehensive gastrointestinal management protocols, particularly for patients who do not respond adequately to standard treatments.
Difenoximide hydrochloride emerged from pharmaceutical research focused on structural modifications of the opioid antidiarrheal agent diphenoxylate. Developed as a water-insoluble derivative, this compound was strategically engineered to serve as a prodrug that undergoes metabolic activation in vivo. Upon ingestion, enzymatic hydrolysis cleaves the imide bond, releasing the active metabolite diphenoxylic acid (difenoxin) – the same primary bioactive compound generated by diphenoxylate metabolism. This molecular design aimed to optimize the pharmacokinetic profile while maintaining therapeutic efficacy for gastrointestinal applications. Preclinical investigations during the 1970s demonstrated that difenoximide hydrochloride possessed significant ability to suppress opioid withdrawal symptoms in murine models, exhibiting lower physical dependence liability than morphine or methadone in animal studies [5].
Difenoximide hydrochloride belongs to the phenylpiperidine class of synthetic opioids, sharing structural homology with meperidine (pethidine) and diphenoxylate. Chemically, it is designated as 1-Piperidinebutanenitrile, 4-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-α,α,4-triphenyl-, monohydrochloride [5] [9]. Its molecular formula is C32H31N3O4·HCl, yielding a molecular weight of 558.06 g/mol [3] [5]. The compound features a central piperidine ring with three phenyl substituents (triphenylbutanenitrile) and a N-succinimidyloxycarbonyl group that confers prodrug characteristics [5].
Table 1: Chemical Identifiers for Difenoximide Hydrochloride
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 4-[2,5-Dioxopyrrolidin-1-yl]oxycarbonyl-4-cyano-1,1-diphenylbutylpiperidinium chloride |
CAS Registry Number | 37800-79-6 |
SMILES Notation | Cl.O=C(ON1C(=O)CCC1=O)C2(CCN(CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
InChI Key | PAVHWTIATNTNMG-UHFFFAOYSA-N |
Molecular Formula | C32H31N3O4·HCl |
Molecular Weight | 558.06 g/mol |
The succinimide moiety functions as a bioreversible prodrug element, rendering difenoximide hydrochloride pharmacologically inactive until metabolic conversion releases the active difenoxin molecule [5]. This structural design modulates bioavailability and duration of action relative to its parent compound.
Difenoximide hydrochloride and its active metabolite difenoxin are subject to stringent international controls due to their opioid activity and potential for misuse. In the United States, pure difenoxin is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA), indicating it has a high potential for abuse with no accepted medical use [4] [6]. However, formulations containing limited quantities of difenoxin hydrochloride (≤ 2.5 mg per dosage unit) combined with at least 25 µg of atropine sulfate receive Schedule V designation – the least restrictive category [4] [6]. This combination strategy serves as an abuse-deterrent measure since atropine induces unpleasant anticholinergic effects when consumed excessively.
Table 2: International Regulatory Classifications
Jurisdiction | Legislative Framework | Classification | Specific Provisions |
---|---|---|---|
United States | Controlled Substances Act | Schedule I (difenoxin) | Schedule V for formulations with atropine sulfate (≤2.5mg difenoxin + ≥25µg atropine per unit) [4] [6] |
United Kingdom | Misuse of Drugs Act 1971 | Class A | Schedule 2 (Controlled Drug) [8] |
Canada | Controlled Drugs and Substances Act | Schedule I | Equivalent to US Schedule II with restrictions on possession [10] |
The regulatory landscape reflects a risk-based approach where pure difenoximide/difenoxin faces the strictest controls due to its potential for dependence and diversion. The United Nations Single Convention on Narcotic Drugs similarly lists difenoxin under international control, influencing national scheduling decisions worldwide [7]. Manufacturing and distribution are subject to Drug Enforcement Administration (DEA) quotas and security requirements under the CSA framework established in 1970 [7]. The Act's scheduling criteria evaluate actual or relative abuse potential, scientific evidence of pharmacological effects, and public health risks – factors that justified difenoxin's placement in Schedule I [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7